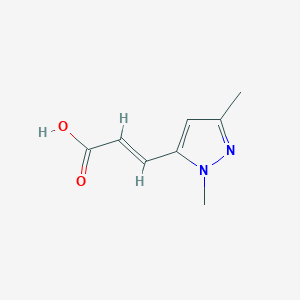

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is an organic compound featuring a pyrazole ring substituted with two methyl groups and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves the condensation of 1,3-dimethyl-1H-pyrazole with an appropriate propenoic acid derivative. One common method is the Knoevenagel condensation, where the pyrazole is reacted with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the double bond in the propenoic acid moiety can yield saturated derivatives.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated carboxylic acids.

Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dimethyl-1H-pyrazole: A simpler analog without the propenoic acid moiety.

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propanoic acid: A saturated analog of the compound.

1,3-Dimethyl-5-(2-carboxyvinyl)pyrazole: Another structural isomer with similar functional groups.

Uniqueness: (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is unique due to the presence of both the pyrazole ring and the propenoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid, also known by its CAS number 32487-66-4, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with two methyl substitutions and a propenoic acid moiety. Its structural formula is represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | (E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid |

| CAS Number | 32487-66-4 |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that compounds containing pyrazole structures exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance, it has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial proliferation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's effectiveness is attributed to its ability to inhibit specific molecular targets associated with cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on cancer cell lines, it was found that:

- IC50 Values : The compound exhibited an IC50 value of 5.13 µM against C6 glioma cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .

This suggests that this compound could serve as a lead compound for developing new anticancer agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : The compound interacts with specific receptors that regulate cellular proliferation and apoptosis.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1,3-Dimethylpyrazole | Antimicrobial | Simpler analog without propenoic acid moiety |

| 3-(1,3-Dimethylpyrazolyl)propanoic acid | Anticancer | Saturated analog |

| 1-(2-Carboxyvinyl)-pyrazole | Antiviral | Structural isomer with different functional groups |

Properties

IUPAC Name |

(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBZNFQYXOSLBU-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)/C=C/C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.